1-(Acetylthiomethyl)cyclopropaneacetonitrile
Overview
Description
Mechanism of Action
Target of Action
1-(Acetylthiomethyl)cyclopropaneacetonitrile is primarily used as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds are known to be potent antagonists of Leukotriene D4 (LTD4), a mediator of inflammation in the body .
Mode of Action
It is known to be involved in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds, in turn, act as potent LTD4 antagonists, blocking the action of LTD4 and thereby reducing inflammation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds, once synthesized, can interfere with the leukotriene pathway by acting as LTD4 antagonists .
Result of Action
The primary result of the action of this compound is the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds are potent LTD4 antagonists, and their presence can lead to a reduction in inflammation .
Preparation Methods
The synthesis of 1-(Acetylthiomethyl)cyclopropaneacetonitrile typically involves the reaction of 1-(Hydroxymethyl)cyclopropaneacetonitrile with thioacetic acid . The reaction conditions include:
Reactants: 1-(Hydroxymethyl)cyclopropaneacetonitrile and thioacetic acid.
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-(Acetylthiomethyl)cyclopropaneacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylthiomethyl group, where nucleophiles such as amines or alcohols replace the acetyl group.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Hydrolysis conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major products formed from these reactions include sulfoxides, sulfones, amines, substituted derivatives, and carboxylic acids.
Scientific Research Applications
1-(Acetylthiomethyl)cyclopropaneacetonitrile is primarily used in scientific research for the synthesis of benzothiazole and thiazole substituted benzyl alcohols, which are potent LTD4 antagonists . These compounds have significant applications in:
Chemistry: As intermediates in the synthesis of complex organic molecules.
Biology: In the study of leukotriene pathways and their role in inflammatory responses.
Medicine: Potential therapeutic agents for conditions related to leukotriene-mediated inflammation, such as asthma and allergic rhinitis.
Industry: As specialty chemicals in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(Acetylthiomethyl)cyclopropaneacetonitrile can be compared with similar compounds such as:
1-(Hydroxymethyl)cyclopropaneacetonitrile: The precursor in its synthesis.
Methyl 1-(Mercaptomethyl)cyclopropaneacetate: Another related compound used in similar synthetic applications.
Thiomethyl Cyclopropyl Acetonitrile: A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its acetylthiomethyl group, which provides specific reactivity and functionality in the synthesis of LTD4 antagonists.
Properties
IUPAC Name |
S-[[1-(cyanomethyl)cyclopropyl]methyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-7(10)11-6-8(2-3-8)4-5-9/h2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKQJRWEYCKICG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(CC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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